N~1~-[4-ACETYL-5-(5-CHLORO-2-THIENYL)-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE
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Overview
Description
N~1~-[4-ACETYL-5-(5-CHLORO-2-THIENYL)-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound features a unique structure that combines a thiadiazole ring with a thienyl group, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of N1-[4-ACETYL-5-(5-CHLORO-2-THIENYL)-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide.
Introduction of the Thienyl Group: The thienyl group can be introduced through a condensation reaction involving activated acetylenic compounds and isothiocyanates.
Acetylation: The final step involves acetylation of the thiadiazole derivative to obtain the target compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N~1~-[4-ACETYL-5-(5-CHLORO-2-THIENYL)-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
N~1~-[4-ACETYL-5-(5-CHLORO-2-THIENYL)-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or organic semiconductors.
Mechanism of Action
The mechanism of action of N1-[4-ACETYL-5-(5-CHLORO-2-THIENYL)-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory or microbial pathways, leading to its therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
N~1~-[4-ACETYL-5-(5-CHLORO-2-THIENYL)-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can be compared with other thiadiazole derivatives:
Sulfathiazole: An antimicrobial drug with a simpler structure lacking the thienyl group.
Ritonavir: An antiretroviral drug with a more complex structure and different pharmacological properties.
Tiazofurin: An antineoplastic drug with a different mechanism of action.
The uniqueness of N1-[4-ACETYL-5-(5-CHLORO-2-THIENYL)-5-METHYL-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.
Properties
Molecular Formula |
C11H12ClN3O2S2 |
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Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-[4-acetyl-5-(5-chlorothiophen-2-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H12ClN3O2S2/c1-6(16)13-10-14-15(7(2)17)11(3,19-10)8-4-5-9(12)18-8/h4-5H,1-3H3,(H,13,14,16) |
InChI Key |
JGNDUWAOYZTXLC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC=C(S2)Cl)C(=O)C |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC=C(S2)Cl)C(=O)C |
Origin of Product |
United States |
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